molecular formula C14H9F3O2 B7993141 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde CAS No. 1443353-74-9

4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde

Cat. No.: B7993141
CAS No.: 1443353-74-9
M. Wt: 266.21 g/mol
InChI Key: XKFWOCLNRLFQJU-UHFFFAOYSA-N
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Description

4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H9F3O2 It is characterized by the presence of a benzaldehyde group attached to a trifluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,3,4-trifluorophenol with benzyl chloride under basic conditions to form the intermediate 2,3,4-trifluorophenoxy methylbenzene. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-((2,3,4-Trifluorophenoxy)methyl)benzoic acid.

    Reduction: 4-((2,3,4-Trifluorophenoxy)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluorophenoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: Similar in structure but lacks the phenoxy group.

    2,3,4-Trifluorobenzaldehyde: Similar trifluorophenyl group but different substitution pattern on the benzene ring.

Uniqueness

4-((2,3,4-Trifluorophenoxy)methyl)benzaldehyde is unique due to the presence of both the trifluorophenoxy and benzaldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

4-[(2,3,4-trifluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-11-5-6-12(14(17)13(11)16)19-8-10-3-1-9(7-18)2-4-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFWOCLNRLFQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C(=C(C=C2)F)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231097
Record name Benzaldehyde, 4-[(2,3,4-trifluorophenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443353-74-9
Record name Benzaldehyde, 4-[(2,3,4-trifluorophenoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443353-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-[(2,3,4-trifluorophenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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